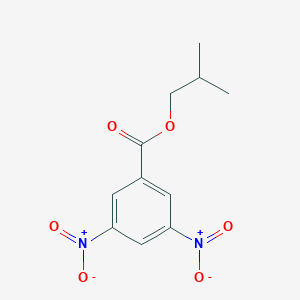

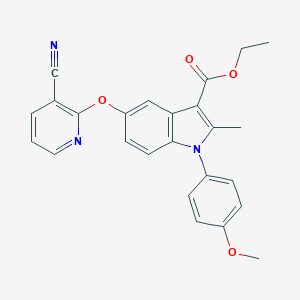

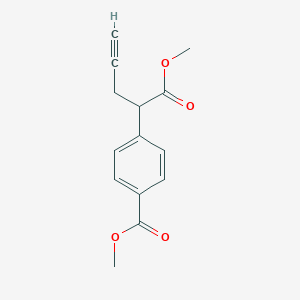

![molecular formula C13H24BrNO4 B170175 (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester CAS No. 123004-74-0](/img/structure/B170175.png)

(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of this compound involves a BOC group attached to an amine . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Biodegradation and Catalysis

One study reviews the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, outlining microbial degradation pathways and the potential for aerobic and anaerobic biodegradation mechanisms (Thornton et al., 2020). This suggests potential research avenues for (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in environmental chemistry and bioremediation strategies, given its tert-butyl ester functional group which may undergo similar degradation pathways.

Drug Synthesis and Pharmaceutical Applications

Levulinic acid derivatives, sharing a carbonyl functional group similar to that in the target compound, are highlighted for their versatility in drug synthesis, offering pathways to synthesize value-added chemicals and pharmaceuticals with reduced costs and cleaner reactions (Zhang et al., 2021). This underscores the potential of (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in synthesizing novel drug molecules or intermediates, particularly in cancer treatment and medical material development.

Synthetic Applications in Organic Chemistry

The catalytic non-enzymatic kinetic resolution of racemates, an important method in the synthesis of chiral compounds, demonstrates the utility of catalysts in achieving high enantioselectivity and yield (Pellissier, 2011). Given the chiral nature of the target compound, research could explore its role as a starting material or intermediate in the synthesis of enantiopure pharmaceuticals and chemicals.

Environmental Chemistry and Material Science

Studies on synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, provide a framework for investigating similar compounds like (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in the context of material science, especially concerning their stability, degradation, and potential bioaccumulation effects (Liu & Mabury, 2020).

特性

IUPAC Name |

tert-butyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHXNHVFTFWYDP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

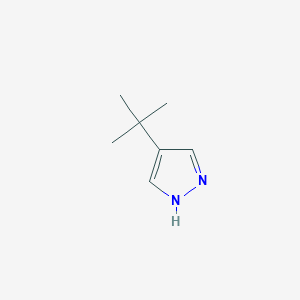

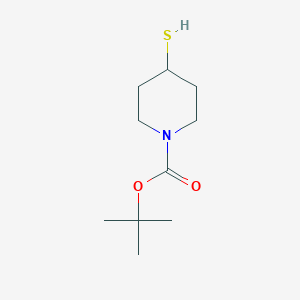

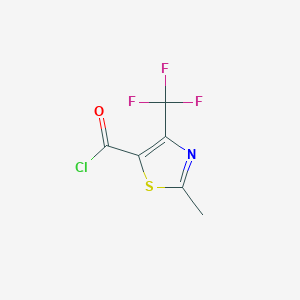

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)

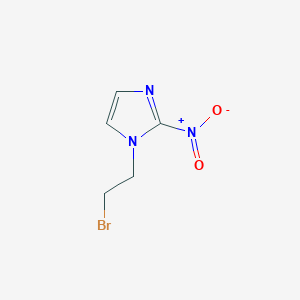

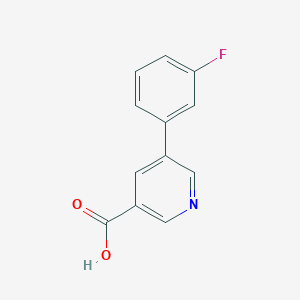

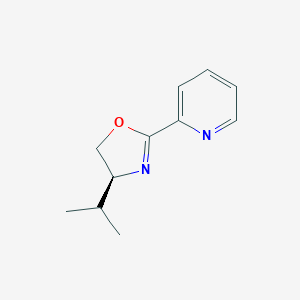

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

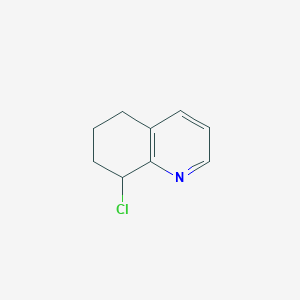

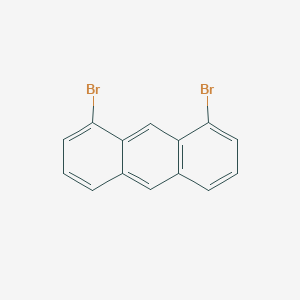

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)